(5Z)-5-(3-fluorobenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-5-(3-fluorobenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-fluorobenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one typically involves the condensation of 3-fluorobenzaldehyde with 2-aminothiazole derivatives under specific reaction conditions. The reaction may be catalyzed by acids or bases and often requires solvents such as ethanol or methanol. The reaction temperature and time can vary, but it generally occurs at elevated temperatures for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-fluorobenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-fluorobenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(benzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one: Lacks the fluorine atom in the benzylidene group.
(5Z)-5-(4-chlorobenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one: Contains a chlorine atom instead of fluorine.
(5Z)-5-(3-methylbenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (5Z)-5-(3-fluorobenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one may confer unique properties, such as increased lipophilicity or altered biological activity, compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
Molecular Formula |
C16H11FN2OS |
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Molecular Weight |
298.3 g/mol |
IUPAC Name |
(5Z)-5-[(3-fluorophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11FN2OS/c17-12-6-4-5-11(9-12)10-14-15(20)19-16(21-14)18-13-7-2-1-3-8-13/h1-10H,(H,18,19,20)/b14-10- |
InChI Key |
HSVLYRIEPQTIAR-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=CC=C3)F)/S2 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)F)S2 |
Origin of Product |
United States |
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